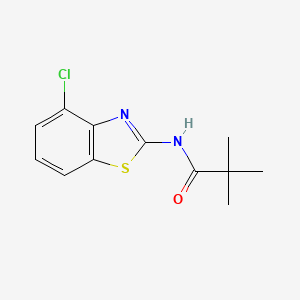

![molecular formula C17H17N5OS B5886487 N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

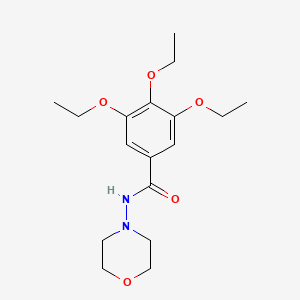

“N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a triazole ring (a five-membered ring with three nitrogen atoms and two carbon atoms), and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a triazole ring, and sulfur and amide functional groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or the carbon atoms of the triazole ring . Benzyl compounds can undergo reactions at the carbon atom attached to the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its polarity, its ability to form hydrogen bonds, and the presence of aromatic systems .Wissenschaftliche Forschungsanwendungen

Terahertz (THz) Generation and Tunable Sources

BNA single crystals, grown using solution-based methods, have demonstrated superior quality compared to those grown by the Bridgman method . Researchers have harnessed the difference frequency generation (DFG) process within solution-grown BNA to generate ultra-wideband tunable THz radiation. This advancement holds promise for applications in ultra-broadband, frequency-agile THz-wave generators .

Electro-Optic Effects in Liquid Crystal Devices

BNA doping has shown promise in liquid crystal (LC) devices and displays. Nematic LCs, known for their extraordinary responsiveness and optical uniaxial properties, benefit from BNA incorporation. These effects contribute to the development of high dielectric anisotropy (Δε) in LC mixtures, enabling faster response times and blue-light filtering capabilities .

Second-Order Nonlinear Optical Properties

As-grown bulk BNA crystals have been characterized for their second-order nonlinear-optical properties. Researchers have processed BNA crystals to expose specific crystal orientations, such as (100) and (010), revealing their ne optical surfaces. These properties make BNA crystals attractive for applications in nonlinear optics and frequency conversion .

Photonic Devices and Resonant-Phonon Terahertz Quantum Cascade Lasers

BNA’s unique properties have implications for photonic devices. For instance, resonant-phonon terahertz quantum cascade lasers operating at 2.1 THz (≈141 µm) have been explored, leveraging BNA’s characteristics . These devices find applications in spectroscopy, imaging, and communication systems.

Ion-Complexes for Nonlinear Optics

BNA and related compounds have been investigated as part of organic and polymeric ion-complexes for nonlinear optical applications. These materials play a crucial role in enhancing nonlinear optical responses, making them relevant for devices such as modulators and switches .

Terahertz-Wave Generation and Parametric Sources

BNA’s potential as a terahertz-wave source has been studied. Difference-frequency terahertz-wave generation using BNA crystals has been achieved, opening avenues for tunable sources in the terahertz regime. Researchers continue to explore BNA’s role in developing efficient and versatile terahertz sources .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS/c1-22-16(14-8-5-9-18-11-14)20-21-17(22)24-12-15(23)19-10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLXFLCLIPAUMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)

![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)

![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)

![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)

![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)